molecular formula C20H21NO4 B270593 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No.: B270593
M. Wt: 339.4 g/mol
InChI Key: VLLLKBSANCJDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a dibenzofuran moiety and a cyclohexene ring, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. The initial step often includes the preparation of the dibenzofuran moiety, followed by the introduction of the cyclohexene ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol: This compound shares the dibenzofuran moiety but lacks the cyclohexene ring.

    N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide: This compound has a similar dibenzofuran structure but different functional groups.

Uniqueness

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combination of the dibenzofuran moiety and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

6-(6,7,8,9-tetrahydrodibenzofuran-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C20H21NO4/c22-19(14-6-1-2-7-15(14)20(23)24)21-12-9-10-18-16(11-12)13-5-3-4-8-17(13)25-18/h1-2,9-11,14-15H,3-8H2,(H,21,22)(H,23,24)

InChI Key

VLLLKBSANCJDDA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O

Origin of Product

United States

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